
4-Ala-endothelin-1
説明
4-Ala-endothelin-1 is a synthetic analog of endothelin-1, a potent vasoconstrictor peptide originally isolated from endothelial cells. Endothelin-1 plays a crucial role in regulating vascular tone and has significant implications in various physiological and pathological processes, including cardiovascular diseases .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ala-endothelin-1 involves the substitution of the fourth amino acid residue in the endothelin-1 peptide sequence with alanine. This modification is typically achieved through solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions for SPPS include the use of protected amino acids, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt), and deprotection steps using trifluoroacetic acid (TFA).
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The purification of the synthesized peptide is typically achieved through high-performance liquid chromatography (HPLC), ensuring high purity and yield.
化学反応の分析
Types of Reactions: 4-Ala-endothelin-1 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized to form disulfide bonds, which are crucial for maintaining its three-dimensional structure and biological activity.
Reduction: Reduction reactions can break disulfide bonds, leading to the denaturation of the peptide.
Substitution: Specific amino acid residues in the peptide sequence can be substituted with other amino acids to create analogs with different biological properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under reducing conditions.
Substitution: Amino acid derivatives and coupling reagents such as DIC and HOBt in SPPS.
Major Products Formed:
Oxidation: Formation of disulfide-bonded peptide.
Reduction: Formation of reduced peptide with free thiol groups.
Substitution: Formation of peptide analogs with modified amino acid sequences.
科学的研究の応用
Target and Mode of Action
4AlaET-1 selectively activates the endothelin B receptor (ETB), leading to various downstream effects including vasodilation or vasoconstriction depending on the tissue context. The interaction with ETB receptors has been shown to influence several physiological functions such as cell proliferation, sodium excretion, and vascular tone regulation .
Biochemical Properties
The compound interacts with two G-protein-coupled receptors: endothelin receptor type A (ETAR) and endothelin receptor type B (ETBR). Its biochemical properties allow it to potentiate cancer progression hallmarks like cell invasion and angiogenesis .
Chemistry
4AlaET-1 serves as a model peptide for studying:
- Peptide synthesis : Understanding the synthesis pathways and conditions.
- Folding : Investigating the structural conformations of peptides.
- Structure-activity relationships : Analyzing how structural changes affect biological activity.
Biology
In biological research, 4AlaET-1 is employed to:
- Study cellular signaling : Investigating the role of ET-1 in cellular processes.
- Explore vascular biology : Understanding how ET-1 influences vascular dynamics in health and disease .
Medicine
The therapeutic potential of 4AlaET-1 is being investigated for:
- Cardiovascular diseases : Its role in conditions like hypertension and heart failure.
- Pulmonary hypertension : Evaluating its effects on pulmonary vascular resistance in animal models .
Industry
In pharmaceutical development, 4AlaET-1 is utilized for:
- Endothelin receptor antagonists : Developing drugs that target the endothelin pathway for various diseases.
- Precision medicine trials : Exploring genetic variants in the ET pathway to tailor treatments for specific patient populations .
Case Study 1: Pulmonary Hypertension
In a study involving lamb models of pulmonary hypertension, 4AlaET-1's effects on pulmonary vascular resistance were assessed. It was found that while 4AlaET-1 typically induces vasodilation, its efficacy was diminished in models with induced pulmonary hypertension, suggesting altered receptor signaling pathways .
Case Study 2: Cancer Progression
Research has demonstrated that 4AlaET-1 can enhance tumorigenesis and metastasis through its action on endothelial cells. The compound's ability to promote angiogenesis highlights its potential role in cancer therapies targeting the endothelin pathway .
Data Tables
Application Area | Specific Use | Key Findings |
---|---|---|
Chemistry | Model peptide for synthesis studies | Facilitates understanding of peptide interactions and modifications |
Biology | Cellular signaling research | Reveals mechanisms of ET-1 in vascular biology |
Medicine | Therapeutic applications | Shows promise for treating cardiovascular conditions |
Industry | Drug development | Aids in creating endothelin receptor antagonists |
作用機序
4-Ala-endothelin-1 exerts its effects by binding to endothelin receptors, specifically endothelin receptor type A (ETA) and endothelin receptor type B (ETB). Upon binding, it activates intracellular signaling pathways involving G-proteins, phospholipase C (PLC), and protein kinase C (PKC). This leads to an increase in intracellular calcium levels, resulting in vasoconstriction and other physiological responses .
類似化合物との比較
Endothelin-1 (ET-1): The natural form of the peptide, known for its potent vasoconstrictive properties.
Endothelin-2 (ET-2): Another isoform with similar biological activities but different tissue distribution.
Endothelin-3 (ET-3): Less potent than ET-1 and ET-2, with distinct physiological roles.
Uniqueness of 4-Ala-endothelin-1: this compound is unique due to the substitution of the fourth amino acid residue with alanine, which can alter its binding affinity and selectivity for endothelin receptors. This modification allows researchers to study the structure-activity relationships of endothelin peptides and develop novel therapeutic agents targeting the endothelin pathway .
生物活性
4-Ala-endothelin-1 (4-Ala-ET-1) is a modified form of endothelin-1 (ET-1), a potent vasoconstrictor peptide involved in various physiological and pathological processes. This article explores the biological activity of 4-Ala-ET-1, focusing on its mechanisms, effects on cardiovascular physiology, and implications in disease states.
Overview of Endothelin-1
Endothelin-1 is a 21-amino acid polypeptide primarily produced by vascular endothelial cells. It plays a crucial role in regulating vascular tone, cell proliferation, and inflammation. ET-1 exerts its effects through two main receptors: ET_A and ET_B. The balance between these receptors influences various physiological outcomes, including vasodilation and vasoconstriction.
4-Ala-ET-1 acts primarily as an ET_B receptor agonist. The modification of the alanine residue at position 4 enhances its selectivity and potency for the ET_B receptor compared to native ET-1. This selectivity is significant because activation of the ET_B receptor can lead to vasodilation under certain conditions, contrasting with the vasoconstrictive effects mediated by the ET_A receptor.
Biological Effects
Vasodilation and Vasoconstriction
In studies involving lamb models, 4-Ala-ET-1 demonstrated a dual role depending on the age and condition of the subjects:
- In one-week-old lambs , 4-Ala-ET-1 induced pulmonary vasodilation, indicating its potential as a therapeutic agent in conditions requiring reduced pulmonary vascular resistance .
- Conversely, in four-week-old shunt lambs , where pulmonary hypertension was present, both ET-1 and 4-Ala-ET-1 induced significant pulmonary vasoconstriction. This shift was associated with altered expression levels of ET_A and ET_B receptors, highlighting the complexity of endothelin signaling in pathological states .
Case Study 1: Endothelin in Congenital Heart Disease
A study evaluated the role of endothelin peptides in lambs with congenital heart disease (CHD). It was found that elevated plasma levels of ET-1 were linked to increased pulmonary blood flow and subsequent remodeling of pulmonary vessels. The administration of 4-Ala-ET-1 mirrored these effects, demonstrating how receptor dynamics can shift from protective (vasodilatory) to harmful (vasoconstrictive) as disease progresses .
Case Study 2: Periodontal Disease and Cardiovascular Implications
Research indicated that patients with concurrent periodontal disease and CHD exhibited significantly elevated levels of serum and salivary ET-1. This elevation was associated with increased cardiovascular risk factors, suggesting that endothelin signaling may play a role in the pathophysiology linking oral health to systemic cardiovascular conditions .
Research Findings
Recent studies have further elucidated the biological activity of this compound:
特性
IUPAC Name |
(3S)-4-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S,3S)-2-[[(2S,3S)-2-amino-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]oxy-3-carboxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]oxy-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C109H163N25O32S/c1-16-56(9)86(113)104(159)134-88(57(10)17-2)106(161)129-78(43-64-47-115-69-28-22-21-27-67(64)69)108(163)166-109(164)79(46-84(141)142)128-97(152)72(39-53(3)4)124-99(154)75(44-65-48-114-52-116-65)122-90(145)59(12)118-96(151)73(41-62-25-19-18-20-26-62)125-98(153)74(42-63-30-32-66(138)33-31-63)126-105(160)87(55(7)8)133-92(147)61(14)117-94(149)71(121-95(150)70(29-23-24-37-110)120-100(155)76(45-83(139)140)123-93(148)68(112)36-38-167-15)34-35-85(143)165-107(162)77(40-54(5)6)127-102(157)82(51-137)132-103(158)81(50-136)131-91(146)60(13)119-101(156)80(49-135)130-89(144)58(11)111/h18-22,25-28,30-33,47-48,52-61,65,68,70-82,86-88,115,135-138H,16-17,23-24,29,34-46,49-51,110-113H2,1-15H3,(H,117,149)(H,118,151)(H,119,156)(H,120,155)(H,121,150)(H,122,145)(H,123,148)(H,124,154)(H,125,153)(H,126,160)(H,127,157)(H,128,152)(H,129,161)(H,130,144)(H,131,146)(H,132,158)(H,133,147)(H,134,159)(H,139,140)(H,141,142)/t56-,57-,58-,59-,60-,61-,65?,68-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,86-,87-,88-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIYSPBOGUDIMPC-SCGUGKIPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3C=NC=N3)NC(=O)C(C)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)OC(=O)C(CC(C)C)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(C)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)OC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC3C=NC=N3)NC(=O)[C@H](C)NC(=O)[C@H](CC4=CC=CC=C4)NC(=O)[C@H](CC5=CC=C(C=C5)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)OC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](C)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C109H163N25O32S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2367.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121204-87-3 | |
Record name | Endothelin 1, ala(1,3,11,15)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121204873 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the mechanism of action of 4AlaET-1?
A: 4AlaET-1 acts as a selective agonist of the endothelin ETB receptor subtype. [, , ] This means it binds to and activates ETB receptors, which are found on various cells, including those in blood vessels and the nervous system. Activation of ETB receptors can lead to a variety of downstream effects, including vasodilation or vasoconstriction, depending on the tissue and species. [, ]
Q2: How does the structure of 4AlaET-1 contribute to its ETB receptor selectivity?
A: While the provided abstracts don't delve into the specific structural details of 4AlaET-1, research suggests that modifications in the amino acid sequence of endothelin-1 analogs, particularly at positions 14, 17, 20, and 21, significantly influence their binding affinity for ETB receptors. [] These modifications likely contribute to the selectivity of 4AlaET-1 for the ETB receptor over the ETA receptor.
Q3: How does the vascular response to 4AlaET-1 differ in animal models of pulmonary hypertension compared to controls?
A: Interestingly, the vascular response to 4AlaET-1 appears to be altered in the context of pulmonary hypertension. In a lamb model of pulmonary hypertension induced by increased pulmonary blood flow, 4AlaET-1 did not elicit a significant change in pulmonary vascular resistance. [] This contrasts with control lambs with U-46619-induced pulmonary hypertension, where 4AlaET-1 caused a decrease in pulmonary vascular resistance, indicating vasodilation. [] This suggests that the presence of pulmonary hypertension, particularly when driven by increased pulmonary blood flow, might alter ETB receptor signaling or downstream pathways, leading to a loss of the vasodilatory response typically associated with ETB receptor activation.
Q4: What are the potential implications of these findings for understanding pulmonary hypertension?
A: The altered vascular response to 4AlaET-1 in the setting of pulmonary hypertension driven by increased pulmonary blood flow suggests a potential role for ETB receptors in the pathophysiology of this disease. [] The loss of the vasodilatory response to 4AlaET-1 highlights a potential dysregulation in ETB receptor signaling or downstream pathways in this specific context. Further research is needed to fully elucidate the mechanisms underlying this altered response and explore the potential of targeting ETB receptors as a therapeutic strategy for pulmonary hypertension.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。